molecular formula C11H10N2O3 B11887375 Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate

Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate

Cat. No.: B11887375
M. Wt: 218.21 g/mol
InChI Key: CHICYFCZUXUBBZ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a carboxylate and hydroxy group. The naphthyridine core is known for its diverse biological activities and photochemical properties .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and carboxylate groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and halides .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxylate group can yield an alcohol .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-9(14)13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

CHICYFCZUXUBBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C=CC=N2

Origin of Product

United States

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